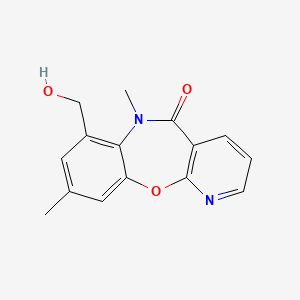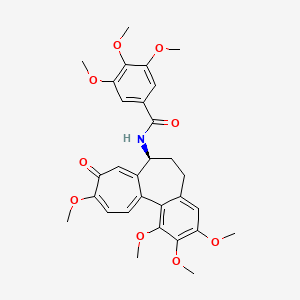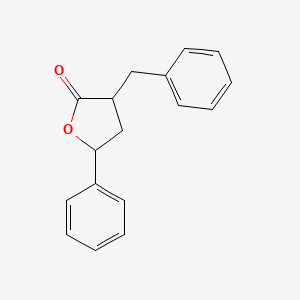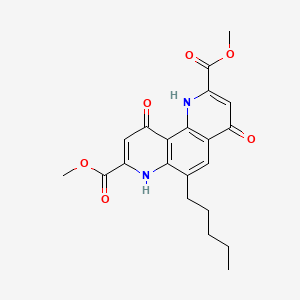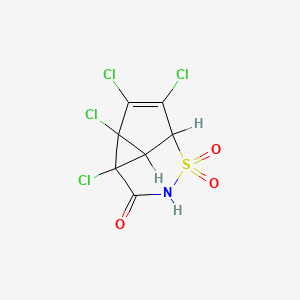
7-Chloro-3,4-dihydro-2-(1-hydroxyethyl)-3-methyl-4-oxo-6-quinazolinesulfonamide, (+/-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3,4-dihydro-2-(1-hydroxyethyl)-3-methyl-4-oxo-6-quinazolinesulfonamide, (+/-)- is a complex organic compound with a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3,4-dihydro-2-(1-hydroxyethyl)-3-methyl-4-oxo-6-quinazolinesulfonamide, (+/-)- typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step often involves the reaction of the quinazoline intermediate with sulfonyl chlorides in the presence of a base.
Chlorination and Hydroxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3,4-dihydro-2-(1-hydroxyethyl)-3-methyl-4-oxo-6-quinazolinesulfonamide, (+/-)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
7-Chloro-3,4-dihydro-2-(1-hydroxyethyl)-3-methyl-4-oxo-6-quinazolinesulfonamide, (+/-)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 7-Chloro-3,4-dihydro-2-(1-hydroxyethyl)-3-methyl-4-oxo-6-quinazolinesulfonamide, (+/-)- involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound can inhibit or activate these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as 4-anilinoquinazolines and 2-phenylquinazolines share structural similarities with 7-Chloro-3,4-dihydro-2-(1-hydroxyethyl)-3-methyl-4-oxo-6-quinazolinesulfonamide, (+/-)-.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole also contain the sulfonamide group.
Uniqueness
The uniqueness of 7-Chloro-3,4-dihydro-2-(1-hydroxyethyl)-3-methyl-4-oxo-6-quinazolinesulfonamide, (+/-)- lies in its specific combination of functional groups and its potential for diverse applications in medicinal and industrial chemistry.
Properties
CAS No. |
14422-45-8 |
|---|---|
Molecular Formula |
C11H12ClN3O4S |
Molecular Weight |
317.75 g/mol |
IUPAC Name |
7-chloro-2-(1-hydroxyethyl)-3-methyl-4-oxoquinazoline-6-sulfonamide |
InChI |
InChI=1S/C11H12ClN3O4S/c1-5(16)10-14-8-4-7(12)9(20(13,18)19)3-6(8)11(17)15(10)2/h3-5,16H,1-2H3,(H2,13,18,19) |
InChI Key |
IGLKJVXDXYQOKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC(=C(C=C2C(=O)N1C)S(=O)(=O)N)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


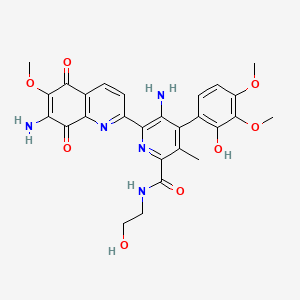
![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)

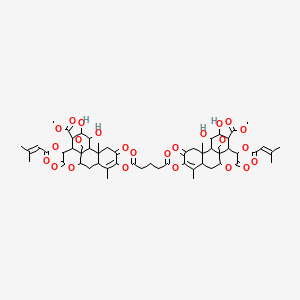
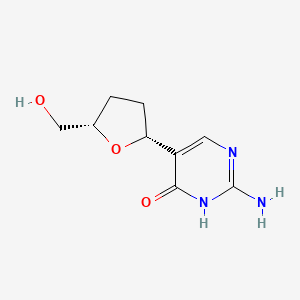
![8-[4-[4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)phenyl]phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12803342.png)
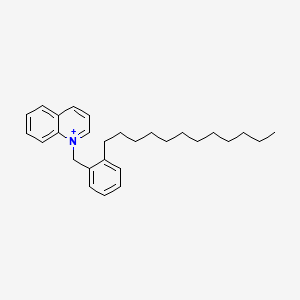
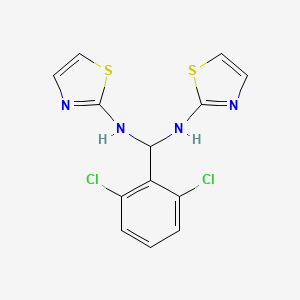
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B12803366.png)
